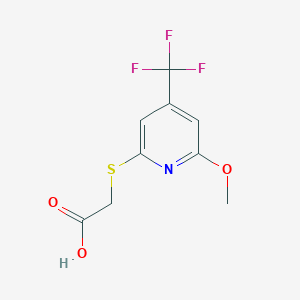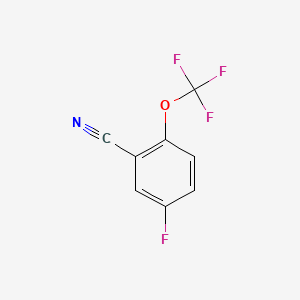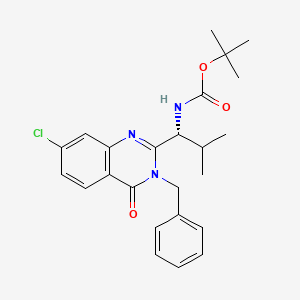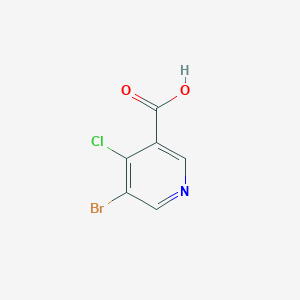![molecular formula C11H11F3O3 B1398644 3-[4-Methoxy-3-(trifluoromethyl)phenyl]propionic acid CAS No. 1005205-20-8](/img/structure/B1398644.png)
3-[4-Methoxy-3-(trifluoromethyl)phenyl]propionic acid
Vue d'ensemble
Description
“3-[4-Methoxy-3-(trifluoromethyl)phenyl]propionic acid” is a chemical compound with the molecular formula C11H11F3O3 . It is used in the synthesis of Cinacalcet and also participates in the boron-catalyzed N-alkylation of amines of carboxylic acids .
Molecular Structure Analysis
The molecular structure of “3-[4-Methoxy-3-(trifluoromethyl)phenyl]propionic acid” consists of a propionic acid group attached to a phenyl ring. The phenyl ring carries a methoxy group and a trifluoromethyl group . The exact 3D structure might be determined using techniques like X-ray crystallography, but such data is not available in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[4-Methoxy-3-(trifluoromethyl)phenyl]propionic acid” include a molecular weight of 248.19800 . Other properties like density, boiling point, and melting point are not available .Applications De Recherche Scientifique
Asymmetric Hydrogenation
- Research by Stoll and Süess (1974, 1975) demonstrated the asymmetric hydrogenation of a related compound, 2-(4-methoxy-5-phenyl-3-thienyl)acrylic acid, using Kagan's catalyst, yielding its product with high optical purity. This indicates potential applications of 3-[4-Methoxy-3-(trifluoromethyl)phenyl]propionic acid in asymmetric synthesis methods (Stoll & Süess, 1974), (Stoll & Süess, 1975).
Photocrosslinking in Molecular Biology
- A paper by Kogon et al. (1992) discusses the synthesis of a compound structurally similar to 3-[4-Methoxy-3-(trifluoromethyl)phenyl]propionic acid, which serves as a cleavable carbenegenerating reagent in photocrosslinking experiments. This points to potential applications in molecular biology research (Kogon et al., 1992).
Chiral Resolution
- Wei Hui-qian (2015) conducted research on the chiral resolution of a related compound, 2-hydroxy-3-methoxy-3,3-diphenyl-propionic acid, indicating the potential of 3-[4-Methoxy-3-(trifluoromethyl)phenyl]propionic acid in chiral resolution processes (Wei Hui-qian, 2015).
Synthesis of Meso-Triarylsubporphyrins
- Takeuchi et al. (2007) explored the synthesis of meso-triaryl-subporphyrins, utilizing compounds similar to 3-[4-Methoxy-3-(trifluoromethyl)phenyl]propionic acid. This research highlights its potential application in the synthesis of complex organic structures (Takeuchi et al., 2007).
Indanone Synthesis
- Brown et al. (1971) studied the ring closure of a related compound, which leads to the formation of indanone. This suggests potential use of 3-[4-Methoxy-3-(trifluoromethyl)phenyl]propionic acid in synthetic organic chemistry (Brown et al., 1971).
Antimicrobial Applications
- Nakazumi et al. (1984) researched the synthesis of 3-(Substituted Methyl)-2-phenyl-4H-1-benzothiopyran-4-ones using similar compounds, indicating antimicrobial activity against Trichophytons, suggesting a potential application in antimicrobial research (Nakazumi et al., 1984), (Nakazumi et al., 1984).
Pheromone Synthesis
- Ichikawa and Ono (2006) used a compound structurally similar to 3-[4-Methoxy-3-(trifluoromethyl)phenyl]propionic acid for the resolution of secondary alcohols in pheromone synthesis (Ichikawa & Ono, 2006).
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to various biological activities .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, affecting a range of biochemical pathways .
Pharmacokinetics
The compound’s molecular weight is 248.19800 , which could potentially influence its bioavailability.
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[4-methoxy-3-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c1-17-9-4-2-7(3-5-10(15)16)6-8(9)11(12,13)14/h2,4,6H,3,5H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGRRQPEHHXJNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-Methoxy-3-(trifluoromethyl)phenyl]propionic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,1,3-Trimethyl-2-[3-phenyl-5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl]-1H-benzo[e]indol-3-ium iodide](/img/structure/B1398567.png)





![Ethyl 4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoate](/img/structure/B1398579.png)

![(5-Chloromethyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester](/img/structure/B1398582.png)

